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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)pyrrolidin-2-one

Cat. No.: B033265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic organic compound that serves as a

valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structure,

featuring both a piperidine and a pyrrolidin-2-one moiety, makes it a versatile building block in

medicinal chemistry. This technical guide provides a comprehensive overview of its chemical

identity, properties, synthesis, and its role in the development of therapeutic compounds,

particularly those targeting muscarinic acetylcholine receptors.

Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is crucial for research and development.

The IUPAC name and common synonyms for 1-(Piperidin-4-yl)pyrrolidin-2-one are provided

below, along with its key identifiers.

Identifier Value

IUPAC Name 1-(Piperidin-4-yl)pyrrolidin-2-one

Synonyms 1-(4-Piperidinyl)-2-pyrrolidinone

CAS Number 91596-61-1[1]
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Physicochemical Properties
A summary of the key physicochemical properties of 1-(Piperidin-4-yl)pyrrolidin-2-one is

presented in the table below. These properties are essential for its handling, formulation, and

for predicting its behavior in various chemical and biological systems.

Property Value Source

Molecular Formula C₉H₁₆N₂O Santa Cruz Biotechnology[1]

Molecular Weight 168.24 g/mol Santa Cruz Biotechnology[1]

Purity ≥97% ChemScene[2]

Storage Temperature 4°C ChemScene[2]

SMILES C1CC(=O)N(C1)C2CCNCC2 ChemScene[2]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-(Piperidin-4-
yl)pyrrolidin-2-one is not readily available in the public domain, a general synthetic approach

can be inferred from established methods for the formation of similar N-substituted piperidines

and pyrrolidones.

A plausible synthetic route would involve the N-alkylation of pyrrolidin-2-one with a suitably

protected 4-halopiperidine or by reductive amination of pyrrolidin-2-one with piperidin-4-one.

The latter is a common and efficient method for forming C-N bonds.

General Experimental Protocol (Reductive Amination):

Reaction Setup: To a solution of piperidin-4-one (1 equivalent) and pyrrolidin-2-one (1-1.2

equivalents) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane,

is added a reducing agent.

Reducing Agent: A common reducing agent for this transformation is sodium

triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Acetic acid

may be added to catalyze the iminium ion formation.
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Reaction Conditions: The reaction is typically stirred at room temperature for several hours to

overnight until the starting materials are consumed, as monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: The reaction mixture is then quenched with an aqueous basic

solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g.,

ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then

purified by column chromatography on silica gel to afford the desired 1-(Piperidin-4-
yl)pyrrolidin-2-one.

It is important to note that the piperidine nitrogen may require a protecting group (e.g., Boc,

Cbz) during the reaction, which would necessitate an additional deprotection step.

Biological Significance and Applications
1-(Piperidin-4-yl)pyrrolidin-2-one is primarily utilized as a key intermediate in the synthesis of

pharmacologically active molecules. A notable application is in the preparation of bicyclic AZA

compounds that act as agonists for the muscarinic M1 and/or M4 receptors.[3]

Role as an Intermediate for Muscarinic Receptor Agonists:

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the

effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The

M1 and M4 subtypes are of particular interest for the treatment of various neurological and

psychiatric disorders.

M1 Receptor: Activation of the M1 receptor is a promising strategy for improving cognitive

function in conditions like Alzheimer's disease and schizophrenia.[3]

M4 Receptor: M4 receptor agonism is being explored for its potential antipsychotic effects.[3]

1-(Piperidin-4-yl)pyrrolidin-2-one provides a scaffold that can be further elaborated to

produce potent and selective M1/M4 agonists. The piperidine and pyrrolidinone rings offer

multiple points for chemical modification to optimize pharmacological properties such as

potency, selectivity, and pharmacokinetic profile.
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Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow where 1-(Piperidin-4-yl)pyrrolidin-2-
one is used as a starting material for the synthesis of a potential therapeutic agent.
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Conceptual workflow for drug development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b033265?utm_src=pdf-body
https://www.benchchem.com/product/b033265?utm_src=pdf-body
https://www.benchchem.com/product/b033265?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways
Given its role as an intermediate for muscarinic M1 receptor agonists, understanding the M1

signaling pathway is crucial for drug development professionals. The M1 receptor is coupled to

the Gq family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that

leads to various cellular responses.

M1 Muscarinic Receptor Signaling Pathway:
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Simplified M1 muscarinic receptor signaling pathway.
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Conclusion
1-(Piperidin-4-yl)pyrrolidin-2-one is a key synthetic intermediate with significant potential in

drug discovery and development. Its utility in the synthesis of muscarinic M1/M4 receptor

agonists highlights its importance in the quest for novel treatments for central nervous system

disorders. This guide provides a foundational understanding of this compound for researchers

and scientists in the pharmaceutical industry, encouraging further exploration of its synthetic

applications and the biological activities of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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